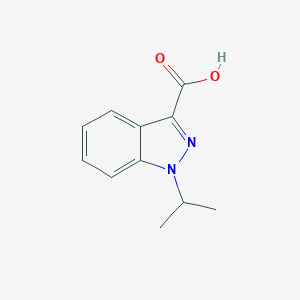

1-异丙基-1H-吲唑-3-甲酸

描述

Synthesis Analysis

The synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid and its derivatives involves nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution, leading to mixtures of N-1 and N-2 isomers with the N-1 isomer predominating. Basic hydrolysis of the ester derivatives allows for the synthesis of the corresponding indazole carboxylic acids. The compounds are fully characterized by spectroscopic methods and elemental analysis. The molecular structure of specific derivatives has been determined by X-ray diffraction, revealing supramolecular architectures involving intermolecular hydrogen bonds (Teixeira et al., 2006).

科学研究应用

抗精子发生剂:一项研究探索了卤代 1-苄基吲唑-3-甲酸的合成,其显示出有效的抗精子发生活性。这暗示了在男性避孕和生殖健康方面的潜在应用 (Corsi & Palazzo, 1976).

合成和结构分析:另一项研究专注于合成一系列吲唑衍生物,这可能与开发具有潜在药物和材料科学应用的新型化合物有关 (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).

共振甜菜碱和卡宾:吲唑衍生物已被研究用于制造共振甜菜碱和 N-杂环卡宾,这在有机合成和药物开发中至关重要 (Schmidt 等人,2006).

热性能和生成焓:对包括 1H-吲唑-3-甲酸在内的各种吲唑化合物的生成焓的研究提供了对其热性能的见解,这对于它们在化学反应和材料科学中的应用非常重要 (Orozco-Guareño 等人,2019).

改进的合成方法:研究还集中于改进吲唑化合物的合成方法,这对于使这些化合物更易于用于各种应用至关重要 (Rao Er-chang, 2006).

配位聚合物和结构化学:使用吲唑化合物形成和研究配位聚合物,包括它们的晶体结构和振动光谱,对于材料科学和催化至关重要 (Szmigiel-Bakalarz 等人,2020).

抗炎和镇痛活性:吲唑化合物还因其潜在的抗炎和镇痛活性而被探索,这可能导致新的治疗剂 (Reddy 等人,2015).

未来方向

Indazole derivatives, including 1-Isopropyl-1H-indazole-3-carboxylic acid, are drawing more attention in medicinal chemistry as kinase inhibitors . They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

作用机制

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to interact with their targets and cause changes that result in their medicinal effects . For example, some 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways, contributing to their wide range of medicinal applications .

Result of Action

Indazole derivatives are known to have various biologically vital properties, including antiproliferative activity .

属性

IUPAC Name |

1-propan-2-ylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(2)13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUPHXAYPNYFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443396 | |

| Record name | 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-indazole-3-carboxylic acid | |

CAS RN |

173600-14-1 | |

| Record name | 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

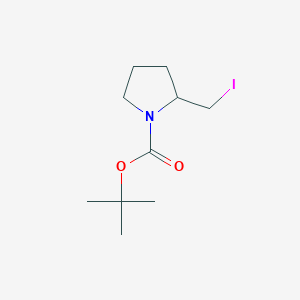

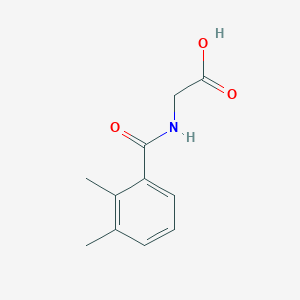

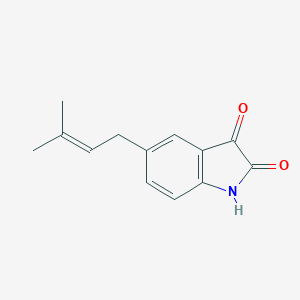

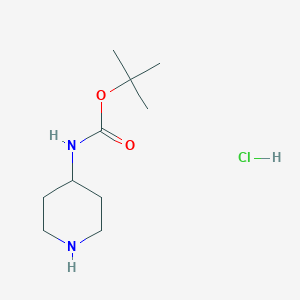

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

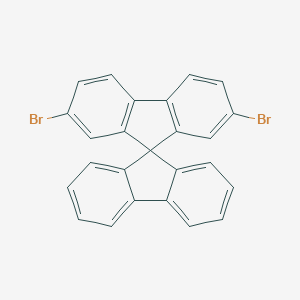

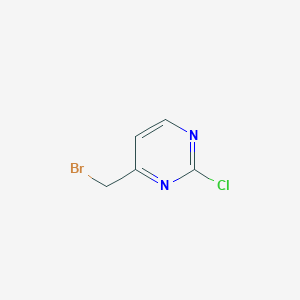

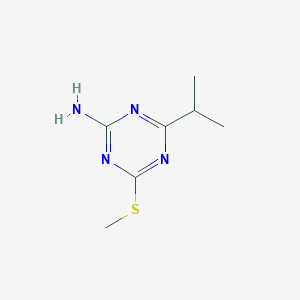

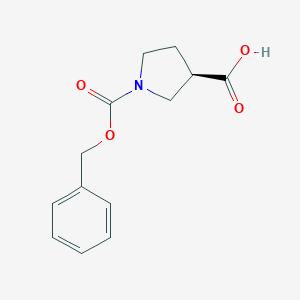

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)